molecular formula C20H21N3O4 B2732194 methyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate CAS No. 1544539-18-5

methyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate

Cat. No. B2732194
CAS RN: 1544539-18-5
M. Wt: 367.405
InChI Key: HWGSIQVTOVKMIE-UHFFFAOYSA-N
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Description

Methyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.405. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

One study demonstrated the synthesis of diazo derivatives of sugars, leading to the formation of pyrazole derivatives through cycloaddition reactions. This research illustrates the compound's role in the synthesis of novel heterocyclic structures, offering potential applications in the development of new chemical entities (Horton & Philips, 1972).

Multicomponent Reactions

Research into multicomponent reactions involving l-proline, alkyl propiolates, and isatins has led to the construction of unique polyheterocyclic systems. These reactions demonstrate the compound's utility in facilitating complex chemical syntheses, contributing to the development of compounds with potential biological activity (Cao et al., 2019).

Oxidative Cleavage Studies

A novel approach to the oxidative cleavage of carbon-carbon bonds in hydrazones by oxygenation with cobalt Schiff base complex has been explored, highlighting the compound's role in the study of oxidative degradation mechanisms. This research provides insights into the reactivity of diazocine derivatives and their potential applications in synthetic chemistry (Nishinaga et al., 1986).

Cycloaddition Reactions

The study of cycloaddition reactions involving diazocine derivatives has enabled the synthesis of novel annulated products from aminonaphthyridinones. These findings contribute to our understanding of heterocyclic chemistry and the potential for creating new molecular structures with diverse applications (Deady & Devine, 2006).

Biological Activity Studies

Research into the synthesis and antiproliferative activity of certain diazocine derivatives against human cancer cell lines has provided valuable information on the biological activity of these compounds. Although the focus was on antifolates, the methodology and results offer insights into the potential therapeutic applications of similar compounds (Liszkiewicz, 2002).

properties

IUPAC Name

methyl 2-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-27-19(25)15-5-2-3-6-16(15)21-20(26)22-10-13-9-14(12-22)17-7-4-8-18(24)23(17)11-13/h2-8,13-14H,9-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGSIQVTOVKMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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